molecular formula C25H21N3O3S B2885302 3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883959-80-6

3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2885302
CAS No.: 883959-80-6
M. Wt: 443.52
InChI Key: NWEWUSSKCRFEIN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a synthetically designed pyrimidoquinoline-dione derivative of significant interest in medicinal chemistry and pharmacological research. Its complex heterocyclic architecture, featuring a quinoline core fused with a pyrimidinedione system and substituted with methoxyphenethyl and thiophene groups, is characteristic of scaffolds developed to target protein kinases . This structural class is frequently investigated for its potential to modulate key signaling pathways involved in cellular proliferation and survival. Researchers are exploring this compound primarily as a putative kinase inhibitor, with its specific substituents engineered to optimize binding affinity and selectivity within the ATP-binding pocket of various kinase targets. The presence of the thiophene and methoxyphenethyl motifs suggests a design strategy aimed at enhancing interactions with hydrophobic regions and achieving selectivity profiles against specific kinases, such as those in the CMGC or AGC kinase families . Current investigations are focused on its application in oncology research , where it serves as a critical tool compound for in vitro enzymatic assays and cell-based studies to elucidate its mechanism of action, efficacy, and potential for lead optimization in drug discovery programs.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-27-19-7-4-3-6-18(19)22(29)21-24(27)26-23(20-8-5-15-32-20)28(25(21)30)14-13-16-9-11-17(31-2)12-10-16/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEWUSSKCRFEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimido[4,5-b]quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antifungal properties, supported by recent research findings and case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrimido[4,5-b]quinoline core.
  • A methoxyphenethyl substituent.
  • A thiophene ring.

This unique arrangement is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimido[4,5-b]quinoline exhibit significant anticancer properties. For instance, a series of novel derivatives were synthesized and tested against the Michigan Cancer Foundation-7 (MCF-7) cell line. Key findings include:

  • Cytotoxicity : Some compounds showed higher cytotoxic activity than lapatinib, a known anticancer drug. Notably:
    • Compound 4l had an IC50 of 1.62 µM , indicating potent activity against MCF-7 cells.
    • Compounds 4d and 4i also displayed significant cytotoxic effects with IC50 values of 2.67 µM and 4.31 µM , respectively .
  • Mechanism of Action : The most active compound (4l) induced cell-cycle arrest at the S phase and apoptosis in MCF-7 cells at a rate 60-fold higher than untreated controls. Additionally, it inhibited cancer metastasis by reducing cell infiltration by 45% compared to controls .

Summary of Anticancer Activity

CompoundIC50 (µM)Mechanism of ActionMetastasis Inhibition
4l1.62S phase arrest; apoptosis45%
4d2.67--
4i4.31--

Antifungal Activity

The antifungal properties of pyrimido[4,5-b]quinoline derivatives were also investigated. A study reported the synthesis and evaluation of various derivatives against several fungal strains:

  • Compounds exhibited inhibitory activities against Candida dubliniensis, with minimum inhibitory concentrations (MIC90) ranging from 1-8 µg/mL .
  • Specifically, compound D13 demonstrated the most potent antifungal activity with MIC90 values between 1-4 µg/mL against multiple Candida species .

Summary of Antifungal Activity

CompoundMIC90 (µg/mL)Target Fungi
D131-4C. dubliniensis, C. albicans
D94-8C. dubliniensis
D104-8C. dubliniensis

Case Studies

  • Anticancer Study : A series of pyrimido[4,5-b]quinolines were synthesized via Dimroth rearrangement and tested for their effects on MCF-7 cells. The most promising compounds not only inhibited cell growth but also showed potential as dual inhibitors for EGFR and HER2 pathways .
  • Antifungal Evaluation : Another study synthesized pyrimido derivatives using an eco-friendly approach and screened them for antifungal activity using broth microdilution methods. The results indicated that specific substitutions on the phenyl ring enhanced antifungal efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidoquinoline Derivatives

Compound Name Substituents Molecular Weight Notable Properties Biological Activity Reference
Target Compound : 3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5-dione 3: 4-Methoxyphenethyl
10: Methyl
2: Thiophen-2-yl
~439.5 (estimated) High lipophilicity (logP ~3.5)
Thiophene enhances π-π stacking
Hypothesized anticancer/antimicrobial activity (based on core structure)
3-(2-Methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione 3: 2-Methoxyethyl
10: Methyl
2: 4-Nitrophenyl
~438.4 Nitro group increases electron-withdrawing effects; moderate solubility Enhanced cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM)
10-Methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione No substituents at positions 2 or 3
10: Methyl
227.22 Low molecular weight; poor solubility in aqueous media Limited activity due to lack of functional groups
5-(4-Chlorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione 5: 4-Chlorophenyl
2: Isopropylthio
401.9 Chlorine improves membrane penetration; thioether enhances stability Antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus)
3,10-Dimethylpyrimido[4,5-b]quinoline-2,4-dione 3: Methyl
10: Methyl
385.59 Simplified structure; high crystallinity Used as a precursor; low bioactivity
5-(4-Isopropylphenyl)-2-((4-nitrobenzyl)thio)-tetrahydropyrimido[4,5-b]quinoline-4,6-dione 5: 4-Isopropylphenyl
2: 4-Nitrobenzylthio
502.6 Bulky substituents reduce solubility; nitro group for redox activity Potential antiproliferative agent (under investigation)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., NO₂): The 4-nitrophenyl substituent in the analogue enhances cytotoxicity, likely by promoting DNA intercalation or topoisomerase inhibition. Thiophene vs. Chlorine and Thioethers: The 4-chlorophenyl and isopropylthio groups in contribute to antimicrobial efficacy by disrupting bacterial membrane integrity.

Physicochemical Properties :

  • Lipophilicity : The 4-methoxyphenethyl group in the target compound increases logP, favoring blood-brain barrier penetration, whereas nitro groups reduce solubility .
  • Molecular Weight : Higher molecular weight analogues (e.g., at 502.6 g/mol) face challenges in bioavailability, whereas the target compound (~439.5 g/mol) balances size and functionality.

Synthetic Accessibility: Derivatives with simpler substituents (e.g., ) are synthesized in fewer steps but lack bioactivity. The target compound’s synthesis likely involves multistep functionalization of the quinoline core, as described in Schemes 9 and 11 .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer: A combination of ¹H/¹³C-NMR, IR, and mass spectrometry is essential:

  • ¹H-NMR : Look for characteristic peaks:
  • Methoxyphenethyl protons: δ 3.70–3.85 ppm (OCH₃) .

  • Thiophene protons: δ 6.80–7.20 ppm (aromatic H) .

    • IR : Confirm carbonyl (C=O) stretches at 1690–1710 cm⁻¹ and thiophene C-S bonds at 650–700 cm⁻¹ .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

    Example NMR Assignments (Analogous Compound):

    Proton Groupδ (ppm)MultiplicityReference
    Pyrimidine-CH₃3.24Singlet
    Thiophene-H6.65–7.20Multiplet
    Quinoline-CH₂2.40–2.49Multiplet

Q. How should researchers design preliminary biological activity assays?

Methodological Answer: Prioritize targeted assays based on structural analogs:

  • Antimicrobial activity : Use agar diffusion assays against S. aureus and E. coli with 10–100 μg/mL concentrations .
  • Anti-inflammatory screening : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to ibuprofen .
  • Cytotoxicity : Perform MTT assays on HeLa or MCF-7 cell lines (48–72 hr exposure) . Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study interactions:

  • Target selection : Prioritize enzymes (e.g., DNA gyrase for antimicrobial activity) based on substituent effects (e.g., thiophene enhances hydrophobic binding) .
  • Docking parameters : Grid box size = 20 ų, exhaustiveness = 20 .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine models .

Example Computational Results (Analogous Compound):

TargetΔG (kcal/mol)Experimental IC₅₀ (μM)Reference
DNA Gyrase-9.212.5
COX-2-8.718.3

Q. How can contradictory data in solubility or bioactivity be resolved?

Methodological Answer: Address discrepancies through:

  • Purity reassessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Solubility optimization : Test co-solvents (e.g., DMSO:PBS mixtures) and measure via UV-Vis at λ_max .
  • Biological replication : Repeat assays across independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) . Contradictions in SAR may arise from substituent electronic effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups), requiring DFT calculations (B3LYP/6-31G*) to quantify electronic contributions .

Q. What strategies establish structure-activity relationships (SAR) for derivatives?

Methodological Answer: Systematically modify substituents and correlate with bioactivity:

  • Thiophene replacement : Compare thiophene-2-yl vs. phenyl derivatives to assess π-π stacking effects .
  • Methoxyphenethyl chain length : Vary from C2 to C4 to study steric effects on receptor binding .
  • Quantitative SAR (QSAR) : Use MLR or PLS regression to model bioactivity against descriptors (e.g., logP, polar surface area) .

Example SAR Trends (Analogous Compounds):

SubstituentAntimicrobial Activity (Zone of Inhibition, mm)Reference
Thiophen-2-yl18.5
4-Nitrophenyl14.2
4-Methoxyphenyl12.8

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